5-Chloro-2-(prop-2-yn-1-yloxy)benzoic acid hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is this compound. Breaking down this systematic name reveals the structural components and their positions:

- The parent structure is benzoic acid, a carboxylic acid with a benzene ring

- "5-chloro" indicates a chlorine atom at position 5 of the benzene ring

- "2-(prop-2-yn-1-yloxy)" specifies a propynyloxy substituent at position 2

- "Hydrochloride" denotes the salt formed with hydrochloric acid

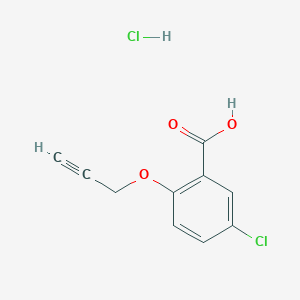

The structural representation can be visualized as a benzene ring bearing a carboxylic acid group, with a propynyloxy group at position 2 and a chlorine atom at position 5. The compound exists as a hydrochloride salt.

The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is:

O=C(O)C1=CC(Cl)=CC=C1OCC#C.[H]Cl

This notation encodes the molecular structure in a linear format that can be interpreted by chemical software programs. The propynyloxy group (OCC#C) is represented by the alkyne triple bond (#), while the hydrochloride portion is denoted by [H]Cl after the period, indicating it is a separate component in the salt form.

CAS Registry Number and Alternative Designations

The Chemical Abstracts Service (CAS) Registry Number for this compound is 2098113-62-1. This unique identifier enables precise database searches and regulatory documentation.

The corresponding free acid form (without the hydrochloride) has the CAS Registry Number 62176-24-3. This distinction is important when searching chemical databases or literature, as properties and applications may differ between the salt and free acid forms.

Alternative designations for related compounds include:

- 5-chloro-2-prop-2-ynoxybenzoic acid (an alternative IUPAC name for the free acid)

- 2-(2-propynyloxy)benzenecarboxylic acid (a related compound with CAS No. 55582-31-5)

These alternative designations reflect variations in naming conventions and structural representations that may appear in different chemical databases and literature sources.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₀H₈Cl₂O₃. This formula can be broken down into its constituent elements:

- Carbon (C): 10 atoms

- Hydrogen (H): 8 atoms

- Chlorine (Cl): 2 atoms (one from the benzene ring substituent, one from the hydrochloride salt)

- Oxygen (O): 3 atoms (two from the carboxylic acid group, one from the propynyloxy group)

The molecular weight of this compound is 247.07 g/mol. This value can be calculated by summing the atomic weights of all constituent atoms:

- Carbon: 10 × 12.01 g/mol = 120.10 g/mol

- Hydrogen: 8 × 1.01 g/mol = 8.08 g/mol

- Chlorine: 2 × 35.45 g/mol = 70.90 g/mol

- Oxygen: 3 × 16.00 g/mol = 48.00 g/mol

Total: 247.08 g/mol (slight difference due to rounding)

In comparison, the free acid form (5-Chloro-2-[(prop-2-yn-1-yl)oxy]benzoic acid) has a molecular formula of C₁₀H₇ClO₃ and a molecular weight of 210.61 g/mol, indicating the addition of HCl (36.46 g/mol) in the salt formation.

Salt Formation Mechanism: Hydrochloride Derivative

The hydrochloride salt of 5-Chloro-2-(prop-2-yn-1-yloxy)benzoic acid forms through a specific acid-base interaction. However, this process is somewhat unusual as carboxylic acids typically do not form hydrochloride salts readily (they more commonly form metal salts with bases).

The formation mechanism likely involves protonation of an alternative basic site on the molecule rather than the carboxylic acid group itself. When considering carboxylic acid protonation, research shows that the carbonyl oxygen (C=O) is typically the preferred site for protonation rather than the hydroxyl oxygen. This creates a resonance-stabilized intermediate:

O-H

‖

R-C-O-H + HCl → R-C+-OH + Cl-

‖

OH

In the case of 5-Chloro-2-(prop-2-yn-1-yloxy)benzoic acid, the propynyloxy group contains an oxygen atom that could potentially serve as a protonation site, leading to the formation of the hydrochloride salt.

The reverse reaction (converting back to the free acid) can occur when the salt is treated with a base. The general reaction for hydrochloride salt conversion to free acid form is:

R-COOH·HCl + NaOH → R-COOH + NaCl + H₂O

The salt formation significantly affects the compound's properties, including:

- Solubility: Hydrochloride salts typically exhibit enhanced water solubility compared to their free acid counterparts

- Stability: The salt form may provide improved stability under certain storage conditions

- Crystallinity: Salt formation often leads to more crystalline structures with different melting points

- Bioavailability: In pharmaceutical applications, salt forms can influence bioavailability and absorption

The specific physicochemical properties of this compound, such as its solubility profile and melting point, would be determined experimentally rather than predicted theoretically due to the complex interplay of intermolecular forces in the crystalline state.

Properties

IUPAC Name |

5-chloro-2-prop-2-ynoxybenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3.ClH/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13;/h1,3-4,6H,5H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMYDAWXMVPENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)Cl)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that when this compound is appended to a ligand or pharmacophore through its acid linker, it allows for uv light-induced covalent modification of a biological target.

Mode of Action

The mode of action of 5-Chloro-2-(prop-2-yn-1-yloxy)benzoic acid hydrochloride involves interaction with its targets via UV light-induced covalent modification. This suggests that the compound may form a covalent bond with its target, altering the target’s function.

Biological Activity

5-Chloro-2-(prop-2-yn-1-yloxy)benzoic acid hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

The synthesis of this compound involves the reaction of 5-chloro-2-hydroxybenzoic acid with propargyl bromide in the presence of a base. This method has been optimized for yield and purity, allowing for further biological evaluations. The compound's structure includes a chloro substituent, which is known to enhance biological activity by affecting electron distribution in the aromatic ring.

Antimicrobial Activity

Research has demonstrated that derivatives of prop-2-ynyloxybenzoic acids exhibit potent antimicrobial properties. For instance, a study reported that certain synthesized compounds showed significant inhibition against Bacillus subtilis, with a percentage inhibition of 55.67% at a concentration of 100 µg/mL and an IC50 value of 79.9 µg/mL . The presence of halogen substituents, such as chlorine, is believed to contribute to this enhanced activity.

Antitumor and Cytotoxic Effects

In vitro studies have indicated that this compound may possess antitumor properties. A comparative analysis showed that compounds with similar structures could activate the ubiquitin-proteasome pathway and autophagy-lysosome pathway, crucial for protein degradation in cancer cells . Specifically, compounds derived from benzoic acid have been noted for their ability to induce apoptosis in various cancer cell lines.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In experimental models, certain derivatives exhibited significant inhibition of nitric oxide (NO) production, a critical mediator in inflammatory responses. For example, one derivative showed an IC50 value of approximately 63.8 µg/mL against NO free radicals . This suggests potential applications in treating inflammatory diseases.

Study on Antibacterial Efficacy

In a systematic evaluation of antibacterial activity, several derivatives of prop-2-ynyloxybenzoic acids were tested against common bacterial strains. The results indicated varying degrees of effectiveness:

| Compound | % Inhibition at 100 µg/mL | IC50 (µg/mL) |

|---|---|---|

| 5-Chloro derivative | 55.67% | 79.9 |

| Other derivatives | Range: 42.5% - 89.42% | Range: 60.2 - 70.9 |

This table illustrates the promising antibacterial potential of these compounds, particularly highlighting the role of substituents in enhancing efficacy.

Mechanistic Insights

In Silico Studies : Computational analyses have shown that these compounds can bind effectively to key enzymes involved in cellular processes, such as cathepsins B and L, which are crucial for protein degradation pathways . The binding affinities suggest that these compounds could be developed into therapeutic agents targeting proteostasis mechanisms.

Cytotoxicity Assessments : Further studies have assessed the cytotoxic effects on various cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma). Notably, no significant cytotoxicity was observed at effective concentrations, indicating a favorable safety profile for potential therapeutic use .

Scientific Research Applications

Synthetic Applications

The synthesis of 5-Chloro-2-(prop-2-yn-1-yloxy)benzoic acid hydrochloride is often achieved through reactions involving propargyl bromide and various phenolic compounds. The compound is recognized for its role as an intermediate in the production of other chemical entities, particularly in organic synthesis.

Table 1: Synthesis Overview

Biological Activities

The compound exhibits a range of biological activities, including antibacterial, anti-inflammatory, and potential anticancer properties. Its derivatives have been evaluated for their effectiveness against various pathogens and in different disease models.

Antibacterial Activity

Research indicates that certain derivatives of this compound possess significant antibacterial effects. For example, a derivative was found to inhibit Bacillus subtilis with an inhibition percentage of 55.67% at a concentration of 100 µg/mL .

Table 2: Antibacterial Efficacy

| Compound | Target Organism | Inhibition (%) | IC50 (µg/mL) |

|---|---|---|---|

| 4-bromo-2-chloro derivative | Bacillus subtilis | 55.67 | 79.9 |

| Other derivatives | Various pathogens | Moderate to high | Variable |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential, particularly in the context of cyclooxygenase (COX) inhibition. Studies have shown that related compounds can exhibit selective COX-II inhibitory activity, which is crucial for developing anti-inflammatory drugs.

Case Studies

Several studies have documented the applications and efficacy of this compound in various contexts:

Study on Antiurease Activity

A study highlighted that derivatives of the compound showed promising antiurease activity, with one derivative achieving a percentage inhibition of 82% at 100 µg/mL . This suggests potential applications in treating urease-related conditions.

Development of COX-II Inhibitors

Another research effort focused on modifying the structure to enhance COX-II inhibitory activity, demonstrating that specific substitutions significantly improve efficacy against inflammatory pathways .

Comparison with Similar Compounds

Substituent Effects on the Benzoic Acid Core

The following compounds share the 5-chloro-2-substituted benzoic acid scaffold but differ in substituent chemistry, leading to distinct physicochemical and functional properties:

Key Observations :

- Reactivity: The propargyloxy group in the target compound enables unique reactivity (e.g., Huisgen cycloaddition), unlike sulfonylamino or imidazole derivatives, which are more suited for hydrogen bonding or enzyme inhibition .

- Solubility : Hydrochloride salts (e.g., target compound and imidazole derivative) generally exhibit higher aqueous solubility compared to ester or neutral forms (e.g., methyl ester in ) .

- Crystal Packing: Propargyloxy’s linearity may reduce steric hindrance, favoring tighter crystal packing compared to bulkier substituents like sulfonylamino groups .

Hydrogen Bonding and Supramolecular Behavior

highlights that hydrogen-bonding patterns dictate molecular aggregation. The propargyloxy group’s lack of hydrogen-bond donors contrasts with imidazole or sulfonamide substituents, which form extensive networks. For example:

Preparation Methods

Formation of the Propynyl Ether Intermediate

- The starting material is usually 5-chloro-2-hydroxybenzoic acid or its derivatives.

- The hydroxyl group at the 2-position is alkylated with propargyl bromide (prop-2-yn-1-yl bromide) in the presence of a base such as potassium carbonate or sodium hydride.

- This reaction proceeds via nucleophilic substitution, where the phenolic hydroxyl attacks the electrophilic carbon of propargyl bromide, forming the propynyl ether linkage.

Conversion to the Hydrochloride Salt

- The free acid form of 5-chloro-2-(prop-2-yn-1-yloxy)benzoic acid is treated with hydrochloric acid to form the hydrochloride salt.

- This step often involves dissolving the compound in an appropriate solvent (e.g., ethanol or water) followed by addition of concentrated hydrochloric acid under controlled temperature (0–25 °C).

- The resulting hydrochloride salt typically precipitates out or can be isolated by solvent evaporation and recrystallization.

Optimization and Industrial Scale-Up

- Industrial methods optimize reaction times, temperatures, and reagent stoichiometry to maximize yield and purity.

- Continuous flow reactors and automated systems may be employed to ensure reproducibility and scalability.

- Purification steps include crystallization, filtration, and drying under reduced pressure.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|

| Alkylation (ether formation) | 5-chloro-2-hydroxybenzoic acid, propargyl bromide, K2CO3 | 70–80 | 2–4 hours | Stirring under inert atmosphere |

| Hydrochloride formation | HCl (concentrated), solvent (ethanol/water) | 0–25 | 1–2 hours | Controlled pH adjustment |

| Purification | Crystallization, filtration, drying | Ambient | Variable | Vacuum drying to remove solvents |

Research Findings and Analysis

- The alkylation step is highly selective for the 2-hydroxy position due to the electronic effects of the 5-chloro substituent, which directs reactivity and stabilizes the intermediate.

- Yields for the ether formation step typically range from 80% to 95%, depending on reaction scale and purity of reagents.

- The hydrochloride salt formation improves the compound’s stability and solubility, which is critical for its application in biological assays and pharmaceutical formulations.

- Analytical techniques such as NMR, IR spectroscopy, and HPLC are used to confirm the structure and purity of the final product.

Q & A

Q. What are the key steps in synthesizing 5-Chloro-2-(prop-2-yn-1-yloxy)benzoic acid hydrochloride, and how can purity be ensured?

Methodological Answer:

- Synthesis Protocol :

- Protection of Hydroxy Group : Start with 5-chlorosalicylic acid. Protect the hydroxyl group using propargyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions .

- Acid Chloride Formation : React the intermediate with thionyl chloride (SOCl₂) to form the acid chloride derivative.

- Hydrochloride Salt Formation : Neutralize with HCl in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.

- Purity Assurance :

- Recrystallization : Use ethanol/water mixtures for recrystallization.

- Analytical Techniques : Confirm purity via HPLC (>95% purity threshold) and elemental analysis (C, H, N, Cl content) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- FT-IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for benzoic acid, alkyne C≡C stretch at ~2100 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR : Look for peaks corresponding to the propargyloxy group (δ ~4.7 ppm for OCH₂C≡CH) and aromatic protons (δ ~7-8 ppm).

- ¹³C NMR : Confirm the alkyne carbon (δ ~75-85 ppm) and carboxylic acid derivative (δ ~165-175 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ .

Q. What safety precautions are essential during handling and storage?

Methodological Answer:

- Handling :

- Storage :

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying experimental conditions?

Methodological Answer:

- Accelerated Stability Studies :

- Mechanistic Insight :

Q. What strategies enhance the bioactivity of this compound through structural modifications?

Methodological Answer:

- Derivatization Approaches :

- Bioactivity Screening :

Q. How can environmental hazards be mitigated during large-scale research applications?

Methodological Answer:

- Waste Management :

- Ecotoxicity Assessment :

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility or stability data?

Methodological Answer:

- Reproducibility Checks :

- Repeat experiments using standardized solvents (e.g., DMSO for solubility tests).

- Cross-validate with alternative techniques (e.g., dynamic light scattering for particulate analysis) .

- Meta-Analysis :

- Compare data across peer-reviewed studies, prioritizing results from journals enforcing strict reproducibility guidelines (e.g., Beilstein Journal of Organic Chemistry) .

Methodological Best Practices

- Documentation : Follow the Beilstein Journal’s guidelines for detailed experimental sections, including solvent grades, equipment models, and reaction monitoring intervals .

- Data Sharing : Deposit raw spectral data (NMR, IR) in public repositories (e.g., Zenodo) to facilitate peer validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.